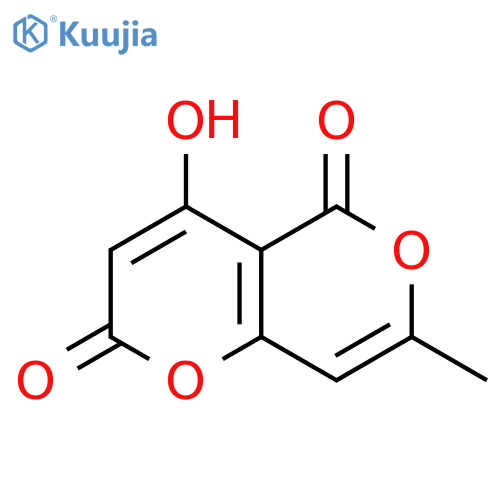Cas no 495-10-3 (2-Phenylacrylonitrile)

2-Phenylacrylonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Phenylacrylonitrile
-
- MDL: MFCD11553627
- インチ: InChI=1S/C9H7N/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1H2
- InChIKey: RLFXJQPKMZNLMP-UHFFFAOYSA-N
- SMILES: C=C(C#N)C1=CC=CC=C1
計算された属性
- 精确分子量: 132.057515
- 同位素质量: 132.057515
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 密度みつど: 0.996
- Boiling Point: 260°Cat760mmHg
- フラッシュポイント: 86.5°C
2-Phenylacrylonitrile Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D331448-1g |
atropaldehyde |
495-10-3 | 95% | 1g |
$1120 | 2023-09-01 | |
| eNovation Chemicals LLC | D331448-25g |
2-phenylacrylonitrile |
495-10-3 | 95% | 25g |
$4850 | 2024-08-03 | |
| eNovation Chemicals LLC | D331448-25g |
2-phenylacrylonitrile |
495-10-3 | 95% | 25g |
$4850 | 2025-03-03 | |
| eNovation Chemicals LLC | D331448-5g |
atropaldehyde |
495-10-3 | 95% | 5g |
$1450 | 2023-09-01 | |
| eNovation Chemicals LLC | D331448-25g |
2-phenylacrylonitrile |
495-10-3 | 95% | 25g |
$4850 | 2025-02-21 |
2-Phenylacrylonitrile 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
2-Phenylacrylonitrileに関する追加情報
Recent Advances in the Study of 2-Phenylacrylonitrile (CAS: 495-10-3) in Chemical Biology and Pharmaceutical Research
2-Phenylacrylonitrile (CAS: 495-10-3) is a versatile organic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological effects. This research brief aims to summarize the latest findings related to 2-Phenylacrylonitrile, highlighting its synthetic utility, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 2-Phenylacrylonitrile is its application in the synthesis of heterocyclic compounds. Researchers have demonstrated its efficacy as a building block for the construction of pyridine, pyrimidine, and indole derivatives, which are prevalent in many FDA-approved drugs. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel, one-pot synthesis method using 2-Phenylacrylonitrile as a starting material, achieving high yields and excellent regioselectivity. This method offers a more efficient route to pharmacologically relevant scaffolds, potentially accelerating drug discovery efforts.
Beyond its synthetic utility, 2-Phenylacrylonitrile has shown promising biological activities in recent preclinical studies. Investigations into its mechanism of action revealed that it can modulate several key signaling pathways, including the NF-κB and MAPK cascades. These findings, published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters, suggest potential applications in inflammatory and oncological indications. The compound demonstrated significant anti-proliferative effects against various cancer cell lines, with particular potency against breast and lung cancer models.
The pharmacokinetic properties of 2-Phenylacrylonitrile derivatives have also been a focus of recent research. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study conducted in 2023 evaluated several analogs of 2-Phenylacrylonitrile, identifying structural modifications that improve metabolic stability and oral bioavailability. These findings are crucial for the development of 2-Phenylacrylonitrile-based drug candidates, as they address previous limitations related to rapid metabolism and poor pharmacokinetic profiles.
In the field of antimicrobial research, 2-Phenylacrylonitrile has emerged as a promising scaffold for combating drug-resistant pathogens. A recent study in the European Journal of Medicinal Chemistry reported the design and synthesis of novel 2-Phenylacrylonitrile derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing bacteria. The most active compounds in this series exhibited minimum inhibitory concentrations (MICs) comparable to current frontline antibiotics, with the added advantage of a novel mechanism of action that may circumvent existing resistance mechanisms.
Looking forward, the research community continues to explore the full potential of 2-Phenylacrylonitrile in pharmaceutical applications. Current investigations are focusing on its use in targeted drug delivery systems, where its chemical reactivity can be harnessed for site-specific release of therapeutic agents. Additionally, computational studies are being employed to predict novel biological targets and optimize the compound's pharmacological profile. These ongoing efforts underscore the growing importance of 2-Phenylacrylonitrile in modern drug discovery and development pipelines.
495-10-3 (2-Phenylacrylonitrile) Related Products
- 29125-24-4((2S)-2-chloro-2-phenylacetic acid)
- 941972-39-0(1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
- 22918-03-2(4-Chloro-2-iodopyridine)
- 1805970-63-1(6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol)
- 2679832-43-8(tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate)
- 1420537-79-6(6-Bromo-3-methoxy-2-methylbenzamide)
- 1821908-49-9(SGC2085 Hydrochloride)
- 7274-47-7(2-(2-chloroethyl)benzoyl chloride)
- 2870021-42-2(5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- )
- 1168102-34-8(Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate)




